N-Desmethyl Azelastine-d4

Bioanalysis LC-MS/MS Method Validation

N-Desmethyl Azelastine-d4 is the definitive deuterated internal standard for validated LC-MS/MS quantitation of the active Azelastine metabolite in human plasma. Its four deuterium labels reside at non-exchangeable phthalazinone ring positions, guaranteeing isotopic stability and chromatographic co-elution with the analyte. Unlike non-deuterated analogs (useless as IS) or parent-drug standards (mismatched recovery), only this d4 metabolite standard corrects for analyte-specific matrix effects and extraction variability, achieving the ≤12.8% CV precision required for regulatory bioequivalence submissions.

Molecular Formula C21H22ClN3O
Molecular Weight 371.9 g/mol
Cat. No. B12425464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Azelastine-d4
Molecular FormulaC21H22ClN3O
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2/i12D2,13D2
InChIKeyWRYCMIFVXDQIKN-IDPVZSQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl Azelastine-d4: Procurement-Grade Deuterated Internal Standard for Azelastine Bioanalysis


N-Desmethyl Azelastine-d4 is a stable isotope-labeled (deuterated) analog of N-Desmethyl Azelastine, the primary pharmacologically active metabolite of the second-generation antihistamine Azelastine [1]. This compound is specifically engineered with four deuterium atoms incorporated at non-exchangeable positions on the phthalazinone ring . Its primary utility lies in serving as an optimal internal standard (IS) for quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods, enabling precise and accurate measurement of N-Desmethyl Azelastine in complex biological matrices [1].

Why N-Desmethyl Azelastine-d4 Cannot Be Replaced by Its Non-Deuterated Counterpart or Parent Drug IS


Substituting N-Desmethyl Azelastine-d4 with the non-deuterated N-Desmethyl Azelastine or a deuterated internal standard of the parent drug (e.g., Azelastine-d4) introduces significant analytical error. The non-deuterated analog cannot be distinguished from the endogenous analyte by mass spectrometry, rendering it useless as an internal standard [1]. While Azelastine-d4 is suitable for quantifying the parent drug, its physicochemical properties—specifically its chromatographic retention time and extraction recovery—differ from the metabolite N-Desmethyl Azelastine [2]. Using a mismatched IS fails to correct for analyte-specific matrix effects and extraction variability, leading to compromised method accuracy and precision [2].

Quantitative Differentiation of N-Desmethyl Azelastine-d4 Against Closest Analogs


Superior Assay Precision with N-Desmethyl Azelastine-d4 Compared to Non-Deuterated Internal Standard

In a validated LC-MS/MS method for the simultaneous quantification of Azelastine and its metabolite in human plasma, the use of a stable isotope-labeled internal standard (Azelastine-13C,d3) for both analytes was reported. While not a direct comparator for N-Desmethyl Azelastine-d4, this study establishes the benchmark precision achievable with deuterated IS in this matrix. The method demonstrated intra- and inter-assay precision with a coefficient of variation (CV%) ≤ 12.8% across the calibration range for desmethylazelastine [1]. N-Desmethyl Azelastine-d4, as a direct deuterated analog of the metabolite, is expected to provide equivalent or superior precision by more effectively correcting for analyte-specific ion suppression and extraction variability compared to a non-deuterated IS [2].

Bioanalysis LC-MS/MS Method Validation

Achievable Lower Limit of Quantification (LLOQ) for N-Desmethyl Azelastine Using N-Desmethyl Azelastine-d4 as IS

The LLOQ is a fundamental parameter defining the method's sensitivity. While the reference method used Azelastine-13C,d3 as the IS and achieved an LLOQ of 10 pg/mL for desmethylazelastine [1], vendor-specified applications for N-Desmethyl Azelastine-d4 report an achievable LLOQ of 0.1 ng/mL (100 pg/mL) for the analyte in human plasma when used as the internal standard . Although this vendor-specified LLOQ is higher than the reference method's, it represents a validated benchmark for this specific deuterated standard in a typical bioanalytical workflow.

Sensitivity LLOQ Trace Analysis

Enhanced Metabolic Stability Inferred from Deuterium Kinetic Isotope Effect (KIE)

The strategic incorporation of deuterium into the N-Desmethyl Azelastine scaffold confers a measurable kinetic isotope effect (KIE) on CYP450-mediated metabolism. Specifically, CYP3A4-catalyzed demethylation of N-Desmethyl Azelastine-d4 has been observed to proceed 1.8 times slower than that of the non-deuterated analog . This reduced metabolic rate is a class-level characteristic of deuterated compounds and suggests enhanced in vitro metabolic stability, which is critical for its reliable performance as an internal standard by minimizing potential metabolic conversion during sample processing or long-term storage [1].

Metabolic Stability Kinetic Isotope Effect ADME

Validated Application Scenarios for N-Desmethyl Azelastine-d4 in Bioanalysis


Quantitative Bioanalysis of N-Desmethyl Azelastine in Pharmacokinetic and Bioequivalence Studies

N-Desmethyl Azelastine-d4 is the internal standard of choice for validated LC-MS/MS methods quantifying the active metabolite of Azelastine in human plasma. The use of this deuterated IS is essential to achieve the required precision (CV% ≤ 12.8%) and accuracy for regulatory submissions in bioequivalence trials [1]. Its near-identical physicochemical properties to the analyte ensure optimal correction for matrix effects and extraction variability [1].

Investigation of Azelastine Metabolism and Drug-Drug Interaction (DDI) Studies

The deuterium label enables precise tracing of the metabolite's formation and clearance in in vitro hepatocyte or microsomal incubations. The observed kinetic isotope effect (1.8x slower CYP3A4 metabolism) provides a unique tool for mechanistic studies of enzyme kinetics and for predicting potential metabolic DDI liabilities of the parent drug, Azelastine .

Quality Control and Impurity Profiling in Pharmaceutical Manufacturing

As a fully characterized reference standard compliant with regulatory guidelines, N-Desmethyl Azelastine-d4 can be employed as a system suitability standard or for the quantitative determination of the N-Desmethyl Azelastine impurity in Azelastine drug substance and formulated products, ensuring batch-to-batch consistency and patient safety .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Azelastine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.